4-Tert-butyl-2-chlorocyclohexan-1-ol
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Overview
Description
4-Tert-butyl-2-chlorocyclohexan-1-ol is an organic compound with the molecular formula C10H19ClO It is a derivative of cyclohexanol, where a tert-butyl group and a chlorine atom are substituted at the 4th and 2nd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chlorocyclohexan-1-ol typically involves the chlorination of 4-tert-butylcyclohexanol. One common method is the reaction of 4-tert-butylcyclohexanol with thionyl chloride (SOCl2) under reflux conditions, which results in the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-chlorocyclohexan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction Reactions: The compound can be reduced to form 4-tert-butylcyclohexanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 4-tert-butylcyclohexanol or other substituted derivatives.
Oxidation: Formation of 4-tert-butylcyclohexanone.
Reduction: Formation of 4-tert-butylcyclohexanol.
Scientific Research Applications
4-Tert-butyl-2-chlorocyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-chlorocyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanol: Similar structure but lacks the chlorine atom.
4-tert-Butylcyclohexanone: Similar structure but has a ketone group instead of a hydroxyl group.
4-tert-Butylcyclohexyl acetate: Similar structure but has an acetate group instead of a hydroxyl group.
Uniqueness
4-Tert-butyl-2-chlorocyclohexan-1-ol is unique due to the presence of both a tert-butyl group and a chlorine atom on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
91138-90-8 |
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Molecular Formula |
C10H19ClO |
Molecular Weight |
190.71 g/mol |
IUPAC Name |
4-tert-butyl-2-chlorocyclohexan-1-ol |
InChI |
InChI=1S/C10H19ClO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-9,12H,4-6H2,1-3H3 |
InChI Key |
CPTQPCYYWOOTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(C(C1)Cl)O |
Origin of Product |
United States |
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